Deramciclane fumarate
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Overview
Description
Calcium D-gluconate is the calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . This compound is also utilized in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium D-gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The reaction produces an aqueous solution of calcium D-gluconate, which is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained by centrifugal filtration, crushing, and drying the filter cake .
Industrial Production Methods: Commercial production of calcium D-gluconate involves three main methods:
Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.
Electrolytic Oxidation: A glucose solution containing a known value of bromide is subjected to electrolytic oxidation.
Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients to produce calcium D-gluconate.
Chemical Reactions Analysis
Types of Reactions: Calcium D-gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form glucose.
Substitution: Calcium D-gluconate can react with hydrofluoric acid to form insoluble calcium fluoride.
Common Reagents and Conditions:
Oxidation: Hypochlorite solution is commonly used for oxidation.
Reduction: Reducing agents like hydrogen can be used.
Substitution: Hydrofluoric acid is used for substitution reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Calcium fluoride.
Scientific Research Applications
Calcium D-gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other calcium compounds and as a reagent in various chemical reactions.
Biology: The compound is used in cell culture systems to provide a source of calcium ions.
Medicine: It is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity. .
Mechanism of Action
Calcium D-gluconate exerts its effects by providing a source of calcium ions, which are essential for normal nerve, muscle, and cardiac function. In cases of hydrogen fluoride exposure, calcium D-gluconate complexes with free fluoride ions to form non-toxic calcium fluoride, thereby preventing or reducing toxicity. It also helps correct fluoride-induced hypocalcemia by supplying calcium ions .
Comparison with Similar Compounds
- Calcium D-glucarate
- D-gluconic acid lactone
- Sodium D-gluconate
Comparison:
- Calcium D-glucarate: Similar to calcium D-gluconate, it is used as a mineral supplement and has antioxidative properties. its effectiveness in reducing 3-nitrotyrosine formation is less compared to D-gluconic acid lactone and sodium D-gluconate .
- D-gluconic acid lactone: This compound is effective in decreasing 3-nitrotyrosine formation and protecting plasma proteins and lipids against oxidative damage .
- Sodium D-gluconate: It shares similar antioxidative properties with calcium D-gluconate and is used in various industrial applications .
Calcium D-gluconate stands out due to its wide range of applications in medicine, chemistry, and industry, making it a versatile and valuable compound.
Properties
CAS No. |
120444-72-6 |
---|---|
Molecular Formula |
C24H35NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
InChI Key |
RFQWRWCCNQNACG-HJYQBBATSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Origin of Product |
United States |
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